Cas no 10468-32-3 (3-Cyclohexene-1-acetic acid)

3-Cyclohexene-1-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyclohexene-1-acetic acid
- 2-cyclohex-3-en-1-ylacetic acid
- 2-(cyclohex-3-en-1-yl)aceticacid
- AKOS006380879
- 10468-32-3
- SCHEMBL92858
- (Cyclohex-3-en-1-yl)acetic acid
- DTXSID00507685
- EN300-716130
- CYCLOHEX-3-EN-1-YLACETIC ACID
- 2-(cyclohex-3-en-1-yl)acetic acid
-
- インチ: InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)
- InChIKey: ZSSAXGUMEUVSOC-UHFFFAOYSA-N
- SMILES: C1CC(CC=C1)CC(=O)O
計算された属性
- 精确分子量: 140.083729621g/mol
- 同位素质量: 140.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 37.3Ų
3-Cyclohexene-1-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01C8AS-1g |
2-(Cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 1g |
$1047.00 | 2025-02-09 | |
1PlusChem | 1P01C82G-5g |
2-(cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 5g |
$2722.00 | 2023-12-26 | |
1PlusChem | 1P01C82G-100mg |
2-(cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 100mg |
$369.00 | 2023-12-26 | |
A2B Chem LLC | AW49144-50mg |
2-(cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 50mg |
$219.00 | 2024-01-05 | |
Aaron | AR01C8AS-10g |
2-(cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 10g |
$4413.00 | 2023-12-16 | |
1PlusChem | 1P01C82G-50mg |
2-(cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 50mg |
$269.00 | 2023-12-26 | |
Aaron | AR01C8AS-500mg |
2-(Cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 500mg |
$822.00 | 2025-02-09 | |
1PlusChem | 1P01C82G-250mg |
2-(cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 250mg |
$516.00 | 2023-12-26 | |
1PlusChem | 1P01C82G-1g |
2-(cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 1g |
$981.00 | 2023-12-26 | |
Aaron | AR01C8AS-250mg |
2-(Cyclohex-3-en-1-yl)acetic acid |
10468-32-3 | 95% | 250mg |
$530.00 | 2025-02-09 |
3-Cyclohexene-1-acetic acid 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
3-Cyclohexene-1-acetic acidに関する追加情報
Introduction to 3-Cyclohexene-1-acetic acid (CAS No. 10468-32-3)
3-Cyclohexene-1-acetic acid, with the chemical formula C₈H₁₀O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structure, featuring a cyclohexene ring conjugated with an acetic acid side chain, makes it a versatile intermediate in synthetic chemistry and a subject of interest in medicinal chemistry. This compound has garnered attention due to its potential applications in the development of bioactive molecules and its role in various chemical transformations.
The CAS number 10468-32-3 uniquely identifies this substance in scientific literature and industrial applications. It serves as a critical reference point for researchers and manufacturers involved in fine chemical synthesis and drug discovery. The compound's reactivity stems from the presence of both the cyclohexene double bond and the carboxylic acid functional group, which allows for diverse chemical modifications.
In recent years, 3-Cyclohexene-1-acetic acid has been explored for its utility in the synthesis of more complex molecules. Its cyclohexene moiety can undergo various reactions, including addition, oxidation, and polymerization, while the acetic acid group can participate in esterification, amidation, and other acylation reactions. These properties make it a valuable building block in the construction of pharmacophores.
One of the most compelling areas of research involving 3-Cyclohexene-1-acetic acid is its application in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with potential biological activity. For instance, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The cyclohexene ring provides a scaffold that can be modified to enhance binding affinity to biological targets, while the acetic acid moiety can serve as a site for further functionalization.
Recent studies have highlighted the role of 3-Cyclohexene-1-acetic acid in green chemistry initiatives. Its synthesis and transformations can be optimized to minimize waste and energy consumption, aligning with sustainable practices in chemical manufacturing. Additionally, its use as an intermediate in biocatalytic processes has been explored, further demonstrating its versatility and environmental compatibility.
The pharmaceutical industry has also shown interest in 3-Cyclohexene-1-acetic acid due to its potential as a precursor for active pharmaceutical ingredients (APIs). By modifying its structure through strategic chemical reactions, researchers can generate compounds with improved pharmacokinetic profiles and reduced toxicity. This approach is particularly relevant in the quest for next-generation drugs that offer enhanced efficacy and safety.
In conclusion, 3-Cyclohexene-1-acetic acid (CAS No. 10468-32-3) is a multifaceted compound with significant implications in organic synthesis and drug development. Its unique structural features enable a wide range of chemical modifications, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and pharmaceutical science is likely to grow.
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